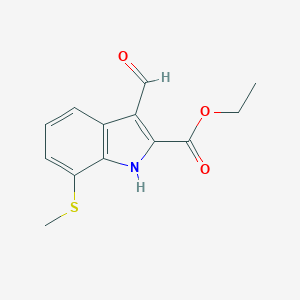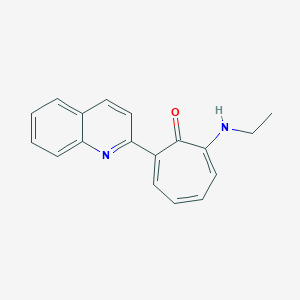
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate, also known as EMI, is a synthetic compound that has recently gained attention in the field of medicinal chemistry due to its potential therapeutic applications. EMI belongs to the class of indole derivatives and possesses a unique chemical structure that makes it an attractive target for drug development.
Wirkmechanismus
The exact mechanism of action of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate is not fully understood. However, it has been proposed that ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate exerts its biological effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a crucial role in tumor invasion and metastasis. Furthermore, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has some limitations for lab experiments. It is a relatively new compound, and its biological effects are not fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
Future research on ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Moreover, the development of novel derivatives of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate with improved pharmacokinetic and pharmacodynamic properties should be explored. Finally, the potential use of ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate as a tool compound for studying various signaling pathways involved in disease pathogenesis should be investigated.
Synthesemethoden
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 3-formylindole with methylthioacetate followed by esterification with ethyl chloroformate. The final step involves the oxidation of the thiomethyl group to form the desired product, ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
Produktname |
ethyl 3-formyl-7-(methylsulfanyl)-1H-indole-2-carboxylate |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
ethyl 3-formyl-7-methylsulfanyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)12-9(7-15)8-5-4-6-10(18-2)11(8)14-12/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
ZPCPLWQPYRRPFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)SC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![3,5-dibromo-7-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288009.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-[3-(2,3-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288016.png)
![2-(Ethylamino)-7-[3-(4-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288017.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288025.png)

![2-(ethylamino)-7-[(E)-3-(3-methylpyridin-2-yl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288028.png)